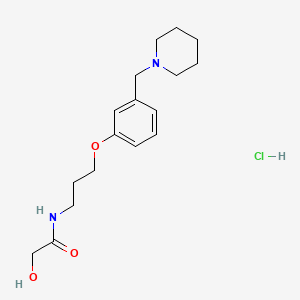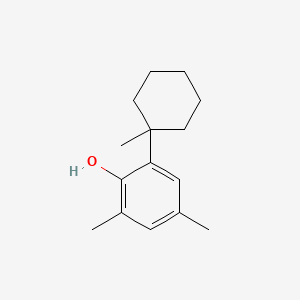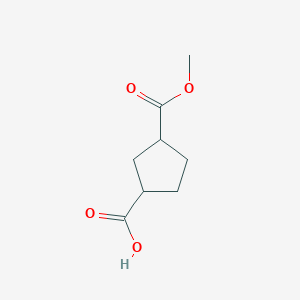
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Overview
Description
“3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H12O4 . It is a colorless to yellow liquid and is used in various scientific research. Its unique structure enables it to be employed in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of cis-1,3-cyclopentanedicarboxylic anhydride with sodium methoxide in methanol . The reaction is carried out at room temperature and yields the product as a clear oil .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with a methoxycarbonyl group and a carboxylic acid group attached to it . The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 172.18 . It is very soluble in water, with a solubility of 96.2 mg/ml . The compound has a high gastrointestinal absorption and a consensus Log Po/w of 0.74, indicating its lipophilicity .Scientific Research Applications
Conformationally Restricted Analogues of Glutamic Acid
3-Carboxy-Δ2-isoxazoline–cyclopentane amino acids, resembling restricted conformations of glutamic acid, were synthesized via 1,3-dipolar cycloaddition involving ethoxycarbonylformonitrile oxide and protected 1-amino-cyclopent-2-enecarboxylic acid. Despite their inactivity at iGluRs and mGluRs, these compounds provide insights into conformational analogues of amino acids and their potential applications in understanding glutamate receptor functionalities (Conti et al., 2003).
Synthetic Utility in Spiro[4.5]decane System Construction
Tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron underwent 1,3-dipolar cycloaddition, yielding a spiro[4.5]decane system. This showcases the compound's role in constructing complex molecular architectures, useful in synthetic chemistry and material science (Ong & Chien, 1996).
Catalysis in Cyclization Reactions
1,6-Enynes, when treated with arylboronic acids in the presence of a rhodium(I) complex, produced (Z)-1-(1-arylethylidene)-2-vinylcyclopentanes. This process involves regioselective addition and intramolecular carborhodation, highlighting the catalyst's potential in facilitating complex cyclization reactions (Miura et al., 2005).
Novel Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, exhibiting carboxylic acid-like pK(a) values, were explored as carboxylic acid isosteres. This study reveals their potential in drug design, particularly as thromboxane A2 receptor antagonists, demonstrating the cyclopentane-1,3-dione unit's utility in medicinal chemistry (Ballatore et al., 2011).
Cyclopentanone Derivatives from Cyclopentanone and Carbon Disulfide
Cyclopentanone's reaction with carbon disulfide and glycine esters led to 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids. This synthesis pathway opens up possibilities for creating novel cyclopentanone derivatives with potential applications in organic synthesis and drug development (Fukada & Yamamoto, 1985).
Mechanism of Action
Target of Action
The primary targets of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid are currently unknown .
Biochemical Pathways
As a relatively new compound, its role in biochemical pathways and the downstream effects of its action are areas of ongoing research .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287399 | |
| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84545-00-6 | |
| Record name | 84545-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


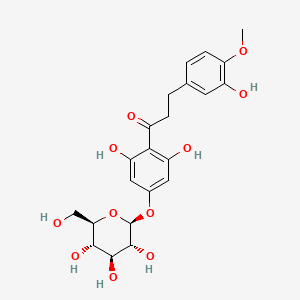
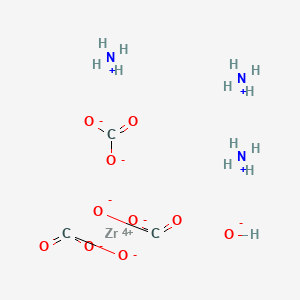
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
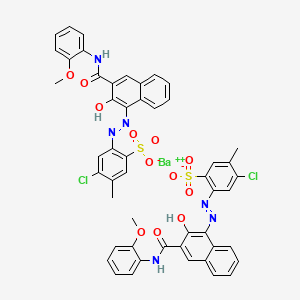
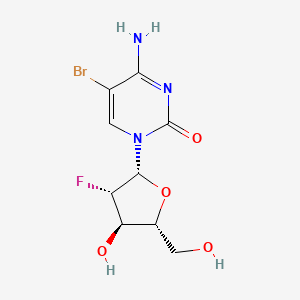
![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
